

Application Notes and Protocols for Staining Botanical Material with Basic Green 4

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Compound of Interest

Compound Name: Basic green 4

Cat. No.: B1143878

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Introduction

Basic Green 4, also widely known as Malachite Green, is a cationic triarylmethane dye utilized in various biological staining procedures.^{[1][2]} Its cationic nature allows it to bind to negatively charged components within cells, making it an effective stain for certain cellular structures.^[1] In botanical sciences, **Basic Green 4** is particularly useful as a counterstain, often in conjunction with other dyes like Safranin, to differentiate various plant tissues for microscopic analysis.^{[3][4]} It has been traditionally used for staining materials such as silk, leather, and paper, and its application extends to highlighting fungal infections in plant tissues.^{[5][6][7]} This document provides detailed protocols and application notes for the use of **Basic Green 4** in staining botanical specimens.

Physicochemical Properties and Quantitative Data

For the preparation of staining solutions and to ensure reproducibility, a summary of the key properties of **Basic Green 4** is presented below. The provided data is essential for accurate laboratory work.

Property	Value	Reference(s)
Synonyms	Malachite Green, Aniline Green, Diamond Green B, Victoria Green B	[2] [5]
CAS Number	2437-29-8 (oxalate salt)	[2] [5]
Molecular Formula	C ₅₂ H ₅₄ N ₄ O ₁₂ (oxalate salt)	[8]
Molecular Weight	927.0 g/mol (oxalate salt)	[9]
Appearance	Dark green crystalline solid with a metallic luster	[6] [10]
Solubility in Water	10.0%	[4]
Solubility in Alcohol	8.5%	[4]
Maximum Absorbance	621 nm	[11]

Experimental Protocols

The following protocol is a general guideline for staining paraffin-embedded botanical sections using **Basic Green 4** as a counterstain to Safranin. This method is adapted from established principles of botanical microtechnique and may require optimization depending on the specific plant material.

Materials:

- Paraffin-embedded botanical sections on microscope slides
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Distilled water
- Safranin O solution (1% in 50% ethanol)
- **Basic Green 4** solution (0.5% in 95% ethanol)

- Acid alcohol (1% HCl in 70% ethanol) - for differentiation
- Ethanol (95%, 100%) for dehydration
- Xylene for clearing
- Mounting medium (e.g., DPX)
- Coverslips

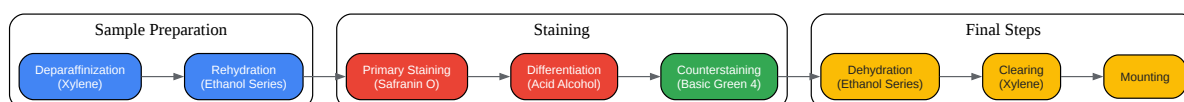
Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene for 5-10 minutes to dissolve the paraffin wax. Repeat with fresh Xylene.
 - Transfer slides through a descending series of ethanol concentrations to rehydrate the tissue:
 - 100% Ethanol for 2 minutes.
 - 95% Ethanol for 2 minutes.
 - 70% Ethanol for 2 minutes.
 - 50% Ethanol for 2 minutes.
 - Rinse with distilled water.
- Primary Staining with Safranin O:
 - Immerse slides in Safranin O solution for 30 minutes to 2 hours. The staining time will vary depending on the tissue type and thickness. Lignified and cutinized tissues will stain red. [\[12\]](#)
 - Rinse gently with distilled water to remove excess stain.
- Differentiation:

- Briefly dip the slides in acid alcohol (a few seconds) to de-stain the less lignified tissues. This step is critical and requires microscopic monitoring to prevent over-de-staining.
- Immediately stop the differentiation by rinsing thoroughly with tap water.
- Counterstaining with **Basic Green 4**:
 - Immerse the slides in the 0.5% **Basic Green 4** solution for 30-60 seconds. This will stain cellulosic tissues, such as parenchyma and collenchyma, green.
 - Quickly rinse with 95% ethanol to remove excess stain.
- Dehydration and Mounting:
 - Dehydrate the sections through an ascending series of ethanol concentrations:
 - 95% Ethanol for 1 minute.
 - 100% Ethanol for 2 minutes. Repeat with fresh 100% ethanol.
 - Clear the sections by immersing them in Xylene for 5 minutes.
 - Mount a coverslip over the section using a suitable mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the staining protocol for botanical material using Safranin and **Basic Green 4**.



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Caption: Workflow for Safranin and **Basic Green 4** Staining of Botanical Sections.

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